molecular formula C20H16FN3O2 B11551757 3-Fluoro-N-({N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11551757
M. Wt: 349.4 g/mol
InChI Key: RYAHJZVISJGPFK-FSJBWODESA-N
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Description

3-Fluoro-N-({N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with a fluorine atom at the 3-position, a hydrazinecarbonyl group, and a naphthalen-1-ylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.

    Introduction of the naphthalen-1-ylmethylidene group: This can be achieved through a condensation reaction between the hydrazinecarbonyl intermediate and naphthalen-1-carbaldehyde.

    Fluorination of the benzamide core:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azocarbonyl compounds.

    Reduction: The naphthalen-1-ylmethylidene group can be reduced to form the corresponding naphthylmethyl group.

    Substitution: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of azocarbonyl derivatives.

    Reduction: Formation of naphthylmethyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving hydrazinecarbonyl and naphthalen-1-ylmethylidene groups.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-ethylbenzamide: Similar in structure but lacks the hydrazinecarbonyl and naphthalen-1-ylmethylidene groups.

    Naphthalen-1-ylmethylidenehydrazine: Lacks the benzamide core and fluorine atom.

    3-Fluorobenzamide: Lacks the hydrazinecarbonyl and naphthalen-1-ylmethylidene groups.

Uniqueness

3-Fluoro-N-({N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and stability, while the hydrazinecarbonyl and naphthalen-1-ylmethylidene groups provide additional sites for interaction with biological targets.

Properties

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H16FN3O2/c21-17-9-4-7-15(11-17)20(26)22-13-19(25)24-23-12-16-8-3-6-14-5-1-2-10-18(14)16/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+

InChI Key

RYAHJZVISJGPFK-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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